molecular formula C26H27N5O3 B2574766 8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899988-26-2

8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Katalognummer B2574766
CAS-Nummer: 899988-26-2
Molekulargewicht: 457.534
InChI-Schlüssel: SIRQDDQMLWZBOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C26H27N5O3 and its molecular weight is 457.534. The purity is usually 95%.
BenchChem offers high-quality 8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

  • A study by Zagórska et al. (2009) synthesized derivatives of imidazo[2,1-f]purine-2,4-dione and evaluated their potential as ligands for the 5-HT(1A) receptor. These compounds showed anxiolytic-like and antidepressant-like activity in preclinical models, suggesting their potential therapeutic application in treating anxiety and depression.

Structure-Activity Relationships and Molecular Studies

  • Another research by Zagórska et al. (2015) focused on the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones. This study highlighted the importance of the substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity, especially towards the 5-HT1A and 5-HT7 receptors. This indicates the significance of structural modifications for enhancing therapeutic efficacy.

Biological Evaluation for Antidepressant Agents

  • The study by Zagórska et al. (2016) synthesized and evaluated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Selected compounds demonstrated potential as antidepressants and anxiolytics in animal models.

A3 Adenosine Receptor Antagonists

  • Research by Baraldi et al. (2005) synthesized new derivatives of imidazo[2,1-f]purine-2,4-diones as potent and selective antagonists of the A3 adenosine receptor. These findings indicate potential applications in treating disorders associated with adenosine receptor dysregulation.

Antidepressant-like Activity and Safety Profile Evaluation

  • A 2020 study by Partyka et al. evaluated the antidepressant-like activity and safety profile of two novel imidazopurine-2,4-dione derivatives. These compounds showed promising antidepressant-like effects in animal models, highlighting their potential for further development as therapeutic agents.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the synthesis of the imidazo[2,1-f]purine ring system followed by the addition of the 2-ethoxyethyl and 2,5-dimethylphenyl groups. The final step involves the addition of the phenyl and methyl groups to the imidazo[2,1-f]purine ring system.", "Starting Materials": [ "2-amino-6-chloropurine", "ethyl 2-bromoacetate", "2-ethoxyethanol", "2,5-dimethylphenylboronic acid", "potassium carbonate", "copper(I) iodide", "phenylboronic acid", "methyl iodide" ], "Reaction": [ "Step 1: Synthesis of 8-chloro-3-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting 2-amino-6-chloropurine with ethyl 2-bromoacetate in the presence of potassium carbonate.", "Step 2: Synthesis of 8-(2-ethoxyethyl)-3-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting 8-chloro-3-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with 2-ethoxyethanol in the presence of copper(I) iodide.", "Step 3: Synthesis of 8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting 8-(2-ethoxyethyl)-3-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with 2,5-dimethylphenylboronic acid in the presence of palladium(II) acetate and triphenylphosphine.", "Step 4: Synthesis of 8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting 8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with phenylboronic acid in the presence of palladium(II) acetate and triphenylphosphine, followed by methylation with methyl iodide." ] }

CAS-Nummer

899988-26-2

Produktname

8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Molekularformel

C26H27N5O3

Molekulargewicht

457.534

IUPAC-Name

6-(2,5-dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C26H27N5O3/c1-5-34-14-13-29-24(32)22-23(28(4)26(29)33)27-25-30(22)16-21(19-9-7-6-8-10-19)31(25)20-15-17(2)11-12-18(20)3/h6-12,15-16H,5,13-14H2,1-4H3

InChI-Schlüssel

SIRQDDQMLWZBOX-UHFFFAOYSA-N

SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)C)C)C5=CC=CC=C5)N(C1=O)C

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.